(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol

Description

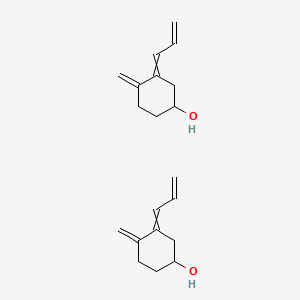

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is a cyclohexanol derivative characterized by two key structural features:

- A 4-methylidene group (CH₂=C<) at position 4 of the cyclohexanol ring.

- A (3Z)-prop-2-enylidene substituent (CH₂-CH=CH₂ in a Z-configuration) at position 2.

Properties

CAS No. |

9004-06-2 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-methylidene-3-prop-2-enylidenecyclohexan-1-ol |

InChI |

InChI=1S/2C10H14O/c2*1-3-4-9-7-10(11)6-5-8(9)2/h2*3-4,10-11H,1-2,5-7H2 |

InChI Key |

DXPFIOMVMNHFEU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC=C1CC(CCC1=C)O.C=CC=C1CC(CCC1=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol typically involves the following steps:

Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the methylidene group: This step often involves the use of a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.

Addition of the prop-2-enylidene group: This can be accomplished through a Heck reaction, where an alkene is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary alcohols.

Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Vitamin D3 Derivatives

Example Compound: (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexanol (Vitamin D3 analog) .

Key Differences :

Comparison with Diketopiperazine Derivatives

Example Compound : (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) .

Key Insights :

Tautomerism and Stability: Lessons from Benzofuroxans

Example Compound : 2-Ethylbenzofurazan (3Z) .

| Feature | Target Compound | Benzofuroxan (3Z) |

|---|---|---|

| Tautomerism | No evidence | Rapid rearrangement via dinitroso form |

| NMR Behavior | Not studied | Dual signals at 296.8 K, single at 354 K |

Key Insights :

- Benzofuroxans highlight how conjugated systems can exhibit dynamic equilibria. The target compound’s prop-2-enylidene group may similarly influence stability or spectroscopic signatures .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : Simpler than Vitamin D3 analogs, suggesting better bioavailability but shorter half-life .

- Lipophilicity : The prop-2-enylidene group may enhance membrane permeability compared to bulkier derivatives.

- Stereochemical Impact : The Z-configuration at C3 could dictate binding affinity in biological systems, as seen in nintedanib’s kinase inhibition .

Biological Activity

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is a lesser-known organic compound with intriguing structural properties and potential biological activities. This article investigates its biological activity, focusing on its chemical structure, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structural representation can be summarized as follows:

- SMILES Notation : C=CC=C1CC(CCC1=C)O

- InChI : InChI=1S/C10H14O/c1-3-4-9-7-10(11)6-5-8(9)2/h3-4,10-11H,1-2,5-7H2

Biological Activity Overview

Research on the biological activity of this compound is limited, with few studies explicitly focusing on this compound. However, its structural characteristics suggest potential interactions with biological systems.

Potential Therapeutic Applications

- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data for this compound is scarce, its structural analogs have shown effectiveness against various pathogens.

- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant activity, which is beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar cyclic structures have been noted for their anti-inflammatory effects, suggesting a possible therapeutic role for this compound in inflammatory conditions.

Research Findings and Case Studies

Although there is a lack of extensive literature specifically targeting this compound, related compounds have been studied in various contexts:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Limonene | Antimicrobial | |

| Carvacrol | Antioxidant | |

| Thymol | Anti-inflammatory |

Case Study: Volatile Organic Compounds (VOCs)

A review of volatile organic compounds from the human body noted the significance of various compounds in health diagnostics. While this compound was not specifically mentioned, the study emphasizes the role of similar VOCs in metabolic pathways and disease differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.